Soranjidiol

Übersicht

Beschreibung

Soranjidiol is a naturally occurring anthraquinone compound found in various plant species, particularly within the Rubiaceae family. It is known for its vibrant red color and has been studied for its potential medicinal properties, including antimicrobial and anticancer activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Soranjidiol can be synthesized through several methods, including the oxidation of anthraquinone derivatives. One common synthetic route involves the use of potassium permanganate as an oxidizing agent under acidic conditions. The reaction typically proceeds at elevated temperatures to ensure complete oxidation .

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources, such as Morinda species. The extraction process includes maceration of the plant material in solvents like ethanol or methanol, followed by purification using chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Soranjidiol undergoes various chemical reactions, including:

Oxidation: this compound can be further oxidized to form more complex anthraquinone derivatives.

Reduction: It can be reduced to form dihydroanthraquinones under specific conditions.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form ethers and esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of more oxidized anthraquinones.

Reduction: Formation of dihydroanthraquinones.

Substitution: Formation of alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy (PDT)

Mechanism of Action

Photodynamic therapy is a treatment that utilizes photosensitizing agents to produce reactive oxygen species (ROS) upon light activation, leading to cell death. Soranjidiol has been identified as an effective photosensitizer in several studies:

- Cell Penetration and Efficacy : Research indicates that this compound can readily penetrate cell membranes and accumulate within cells, which is crucial for its effectiveness in PDT. Studies have shown that it induces apoptosis in cancer cells by triggering intracellular signals upon light activation .

- Combination Therapies : When used in combination with other anthraquinones like Rubiadin, this compound exhibits a synergistic effect, enhancing the overall cytotoxicity against cancer cells. This combination has been proposed as a novel therapeutic strategy for tumor treatment .

Case Studies

- A study conducted on human breast carcinoma cells (MCF-7) demonstrated that this compound effectively reduced cell viability when exposed to light after being treated with the compound. The results indicated a significant correlation between the concentration of this compound and the degree of cell death observed .

- In vivo studies have also shown promising results, where this compound was applied to subcutaneous tumor models, leading to tumor regression and increased survival rates among treated subjects .

Antibacterial Properties

This compound has demonstrated notable antibacterial activity against various bacterial strains. It acts by inhibiting bacterial growth through mechanisms that may involve disrupting cellular functions or damaging bacterial DNA.

- Bacteriostatic Effects : Research has confirmed that this compound exhibits bacteriostatic properties against several pathogenic bacteria, making it a potential candidate for developing new antibacterial agents .

- Potential Applications in Medicine : Given the rising issue of antibiotic resistance, natural compounds like this compound could provide alternative treatment options for bacterial infections.

Anticancer Potential

The anticancer properties of this compound extend beyond its role in PDT. Preliminary studies suggest that it may possess intrinsic anticancer effects due to its ability to induce apoptosis and inhibit tumor growth.

- Mechanisms of Action : this compound's anticancer effects are attributed to its ability to induce DNA damage and cell cycle arrest in cancer cells. This is facilitated through caspase-dependent and independent pathways, leading to programmed cell death .

- In Vitro Studies : Various in vitro experiments have shown that this compound can significantly reduce the viability of different cancer cell lines at specific concentrations while maintaining a favorable safety profile in normal cells .

Summary of Findings

Wirkmechanismus

Soranjidiol exerts its effects primarily through its ability to generate reactive oxygen species when exposed to light, making it effective in photodynamic therapy. It targets cellular components, leading to oxidative stress and cell death. The molecular pathways involved include the activation of caspase enzymes, which play a crucial role in apoptosis .

Vergleich Mit ähnlichen Verbindungen

Soranjidiol is unique among anthraquinones due to its specific structure and photodynamic properties. Similar compounds include:

Rubiadin: Another anthraquinone with similar photodynamic properties.

Damnacanthal: Known for its antimicrobial and anticancer activities.

Aloe-emodin: Studied for its laxative and anticancer properties .

Biologische Aktivität

Soranjidiol, a naturally occurring anthraquinone, has garnered attention for its diverse biological activities, particularly in the context of photodynamic therapy (PDT) and its potential applications in cancer treatment. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.

- Chemical Formula : C₁₅H₁₀O₄

- Molecular Weight : 254.24 g/mol

- Source : Isolated from the roots of Rubia yunnanensis and Heterophyllaea pustulata.

Photodynamic Therapy (PDT)

This compound exhibits significant photodynamic activity, which is characterized by its ability to generate reactive oxygen species (ROS) upon light activation. This property is crucial for its application in PDT, where it selectively targets cancer cells while minimizing damage to surrounding healthy tissues.

- Photosensitization : Upon irradiation with visible light, this compound generates singlet oxygen and other reactive species that induce apoptosis in cancer cells.

- Cell Viability Reduction : Studies indicate that this compound can significantly decrease cell viability in various cancer cell lines, including breast carcinoma (MCF-7) and melanoma (SK-MEL-103) cells.

Case Studies and Experimental Data

- Cytotoxicity Assessment :

-

Combination Therapy :

- A study demonstrated that combining this compound with rubiadin resulted in a synergistic effect, enhancing the overall cytotoxicity against MCF-7 cells when subjected to PDT protocols. The combination index (CI) indicated a synergistic relationship (CI < 1), suggesting that lower doses of each compound could be used effectively together .

Tables of Data

Antibacterial and Antiviral Properties

In addition to its anticancer effects, this compound has shown antibacterial activity against various pathogens. It also has potential antiviral properties, particularly against coronaviruses, making it a candidate for further research in antiviral drug development .

Safety Profile

This compound exhibits low systemic toxicity compared to synthetic drugs, which is advantageous for therapeutic applications. Animal studies indicated negligible side effects under controlled light exposure conditions .

Eigenschaften

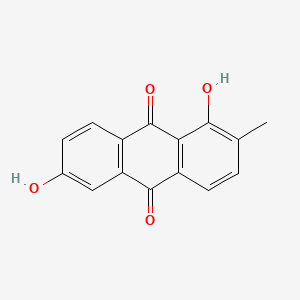

IUPAC Name |

1,6-dihydroxy-2-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c1-7-2-4-10-12(13(7)17)15(19)9-5-3-8(16)6-11(9)14(10)18/h2-6,16-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKQISPKMLYNTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50199736 | |

| Record name | Soranjidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518-73-0 | |

| Record name | Soranjidiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Soranjidiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Soranjidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.